REACTION_CXSMILES
|
[O-]S([O-])(=O)=O.[O-]S([O-])(=O)=O.[Al+3:11].[K+].[Na].[CH:14]([N:16]([CH2:18][CH2:19][CH2:20][P:21](=[O:24])([OH:23])[OH:22])[OH:17])=[O:15].[OH-].[Na+]>>[Al:11].[CH:14]([N:16]([CH2:18][CH2:19][CH2:20][P:21](=[O:22])([OH:24])[OH:23])[OH:17])=[O:15] |f:0.1.2.3,6.7,^1:12|
|
Name
|
potassium alum
|
Quantity
|
45 mL
|
Type
|
reactant
|
Smiles
|
[O-]S(=O)(=O)[O-].[O-]S(=O)(=O)[O-].[Al+3].[K+]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[Na]
|
Name
|
|
Quantity
|
3.08 g
|
Type
|
reactant
|
Smiles
|
C(=O)N(O)CCCP(O)(O)=O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[OH-].[Na+]
|
Type
|
CUSTOM
|
Details
|
with stirring
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
STIRRING
|
Details
|
stirred for 2 hours at ambient temperature
|
Duration
|
2 h
|
Type
|
FILTRATION
|
Details
|
The precipitating materials were collected by filtration
|
Type
|
WASH
|
Details
|
washed twice with water (each 10 ml
|
Type
|
CUSTOM
|
Details
|
) and dried
|
Name
|
|
Type
|
product
|
Smiles
|
[Al]
|
Name
|
|
Type
|
product
|
Smiles
|
C(=O)N(O)CCCP(O)(O)=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 2.28 g | |
YIELD: CALCULATEDPERCENTYIELD | 74% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |